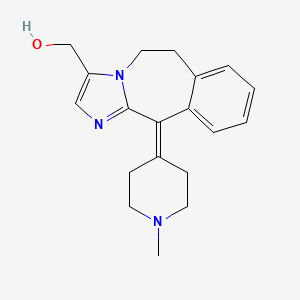![molecular formula C28H43FN3O9PSi B13439990 N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including the presence of a fluoro group, a silyl protecting group, and a uridylyl moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester typically involves multiple steps, including the protection of functional groups, selective fluorination, and coupling reactions. The key steps in the synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.
Selective Fluorination: The fluorination of the 2’-position is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling Reaction: The coupling of the protected and fluorinated intermediate with L-alanine 1-methylethyl ester is carried out using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Thiols or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Aplicaciones Científicas De Investigación
N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester involves its interaction with specific molecular targets. The fluoro group and silyl protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways involved depend on the specific biological context and target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine Methyl Ester
- N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine Ethyl Ester
Uniqueness
The unique structural features of N-[[P(S),2’R]-2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester, such as the presence of the fluoro group and the silyl protecting group, distinguish it from similar compounds
Propiedades
Fórmula molecular |
C28H43FN3O9PSi |
|---|---|
Peso molecular |
643.7 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C28H43FN3O9PSi/c1-18(2)38-24(34)19(3)31-42(36,40-20-13-11-10-12-14-20)37-17-21-23(41-43(8,9)27(4,5)6)28(7,29)25(39-21)32-16-15-22(33)30-26(32)35/h10-16,18-19,21,23,25H,17H2,1-9H3,(H,31,36)(H,30,33,35)/t19-,21+,23+,25+,28+,42-/m0/s1 |
Clave InChI |
UCYXDDZOEPNQHJ-FDXFCPCFSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O[Si](C)(C)C(C)(C)C)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


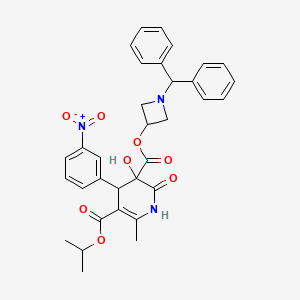

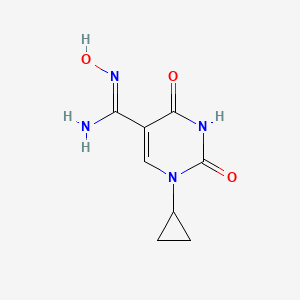
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
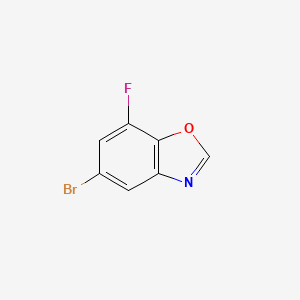

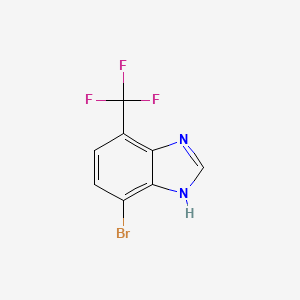
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)

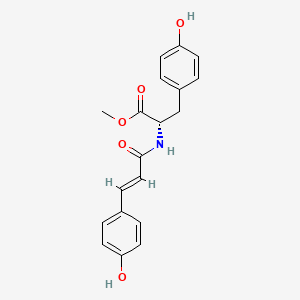

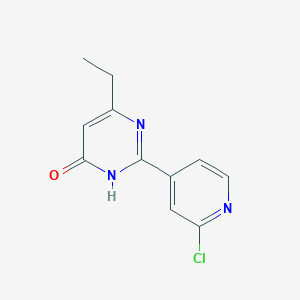
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
